[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol
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Overview
Description
[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorophenyl with imidazo[1,2-a]pyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the imidazo[1,2-a]pyridine core.
Substitution: : Replacing one of the chlorine atoms with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of [2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-one].
Reduction: : Formation of [2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methane.
Substitution: : Formation of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the imidazo[1,2-a]pyridine core. Similar compounds include:
Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but may have different substituents.
Dichlorophenyl derivatives: : Compounds with similar dichlorophenyl groups but different heterocyclic cores.
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Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-9-4-5-10(11(16)7-9)14-12(8-19)18-6-2-1-3-13(18)17-14/h1-7,19H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUJNUTNMDCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CO)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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